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Compound of Interest

Compound Name: Irganox 1330

Cat. No.: B1672081 Get Quote

Application Notes and Protocols for Irganox
1330 in Food Contact Materials
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Irganox 1330 as an

antioxidant in food contact materials (FCMs), with a focus on migration testing to ensure

consumer safety and regulatory compliance. Detailed protocols for migration studies and

analytical quantification are also presented.

Introduction to Irganox 1330
Irganox 1330, chemically known as 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-

hydroxybenzyl)benzene, is a high molecular weight, sterically hindered phenolic antioxidant. Its

primary function in polymers is to protect them from thermo-oxidative degradation during

processing and throughout the service life of the final product. Due to its high efficiency and low

volatility, Irganox 1330 is widely used in various polymers intended for food contact

applications, such as polyolefins (polyethylene and polypropylene), to ensure the stability and

integrity of the packaging material.

Key Properties of Irganox 1330:
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Property Value

Chemical Name
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-

hydroxybenzyl)benzene

CAS Number 1709-70-2

Molecular Formula C₅₄H₇₈O₃

Molecular Weight 775.2 g/mol

Appearance White to off-white crystalline powder

Melting Point 244-249 °C

Solubility Insoluble in water, soluble in organic solvents

Regulatory Framework for Food Contact Materials
The use of additives like Irganox 1330 in FCMs is strictly regulated to prevent the transfer of

substances to food in quantities that could endanger human health. The primary regulatory

frameworks are established by the European Union (Commission Regulation (EU) No 10/2011)

and the U.S. Food and Drug Administration (FDA).

A key aspect of these regulations is the concept of migration limits:

Overall Migration Limit (OML): This is the maximum permitted amount of all non-volatile

substances that can migrate from the FCM to food (or food simulant). The OML in the EU is

10 milligrams per square decimeter (mg/dm²) of the food contact surface.

Specific Migration Limit (SML): This is the maximum permitted amount of a specific

substance that can migrate to food (or food simulant). The SML is based on the toxicological

profile of the substance. For Irganox 1330, the SML as per EU Regulation 10/2011 is 6

mg/kg of food.
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Irganox 1330 is a highly effective stabilizer for a variety of organic substrates, particularly

polyolefins such as polyethylene (PE) and polypropylene (PP), which are extensively used for

food packaging. It is also compatible with other polymers like engineering plastics. Its high

molecular weight and low volatility contribute to its high resistance to extraction, making it

suitable for food contact applications.

Typical concentration levels of Irganox 1330 in polyolefins for food contact applications range

from 0.05% to 0.3%, depending on the specific polymer, processing conditions, and the

required long-term thermal stability.

Migration Testing of Irganox 1330
Migration testing is essential to verify that the amount of Irganox 1330 transferring from the

packaging material to the food remains below the established SML. These tests are performed

using food simulants under standardized conditions of time and temperature that represent the

intended use of the food packaging.

Food Simulants
Food simulants are standardized liquids that mimic the properties of different food types. The

choice of simulant depends on the nature of the food that will be in contact with the packaging

material.

Food Simulant Abbreviation Represents Food Type

Ethanol 10% (v/v) Simulant A Aqueous foods (pH > 4.5)

Acetic Acid 3% (w/v) Simulant B Acidic foods (pH ≤ 4.5)

Ethanol 20% (v/v) Simulant C Alcoholic foods

Ethanol 50% (v/v) Simulant D1 Oil-in-water emulsions

Vegetable Oil (e.g., Olive Oil) Simulant D2 Fatty foods

Poly(2,6-diphenyl-p-phenylene

oxide)
Simulant E Dry foods

Standard Test Conditions (as per EU Regulation 10/2011)
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The selection of test conditions (time and temperature) should correspond to the worst

foreseeable conditions of use for the food contact material.

Test Condition Time Temperature Intended Use

OM1 10 days 20 °C

Long-term storage at

frozen or refrigerated

conditions

OM2 10 days 40 °C
Long-term storage at

room temperature

OM3 2 hours 70 °C Hot-fill or heating

OM4 1 hour 100 °C
High-temperature

applications

OM5 2 hours
100 °C or 1 hour at

121°C

High-temperature

applications, including

sterilization

Quantitative Migration Data for Irganox 1330
Publicly available quantitative migration data for Irganox 1330 is limited. However, based on its

chemical properties (high molecular weight and hydrophobicity), its migration behavior can be

inferred. Migration is expected to be higher into fatty food simulants (like olive oil and ethanol

solutions with higher alcohol content) and at elevated temperatures and longer contact times.

One study detected Irganox 1330 in oil simulants at concentrations ranging from 3.08 to 47.31

µg/g. Migration into aqueous and acidic food simulants (A and B) is generally expected to be

very low or non-detectable.

For comparison, studies on other structurally similar antioxidants like Irganox 1076 have shown

that migration is significantly influenced by the fat content of the food simulant, with higher

migration observed in fatty simulants.[1] For example, migration of Irganox 1076 from HDPE

into olive oil after 10 days at 40°C has been reported to be close to its SML.[1]
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Protocol for Migration Testing
This protocol outlines the general steps for performing a migration test according to EU

Regulation 10/2011.

Objective: To determine the specific migration of Irganox 1330 from a polymer sample into a

selected food simulant.

Materials:

Polymer sample (e.g., film or plaque) of known thickness and surface area.

Food simulant(s) appropriate for the intended food contact.

Migration cell or glass container with a lid.

Incubator or oven capable of maintaining the specified temperature.

Analytical balance.

Volumetric flasks and pipettes.

Solvents for extraction and analysis (e.g., n-hexane, acetonitrile, methanol).

Procedure:

Sample Preparation: Cut the polymer sample into pieces of a specific size (e.g., 1 dm²).

Clean the surface of the sample with a lint-free cloth, if necessary.

Migration Setup: Place the polymer sample in the migration cell or glass container. Add a

known volume of the pre-heated food simulant, ensuring the sample is fully immersed. The

standard ratio is 6 dm² of sample surface area per 1 kg of food simulant.

Incubation: Seal the migration cell/container and place it in the incubator or oven at the

selected test temperature for the specified duration (refer to the standard test conditions

table).
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Sample Collection: After the incubation period, remove the cell/container from the incubator

and allow it to cool to room temperature. Carefully remove the polymer sample. The food

simulant now contains the migrated substances.

Sample Pre-treatment for Analysis:

Aqueous Simulants (A, B, C): The simulant may be directly analyzed or may require a

concentration step. Solid-phase extraction (SPE) can be used to concentrate the analyte

and remove interfering substances.

Fatty Food Simulant (D2 - Olive Oil): The antioxidant needs to be extracted from the oil.

Liquid-liquid extraction (LLE) with a solvent like n-hexane or acetonitrile is a common

method. The extract is then evaporated to dryness and redissolved in a suitable solvent for

analysis.

Ethanol Simulants (D1): Depending on the concentration, these may be injected directly or

after dilution.
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Caption: Workflow for Migration Testing of Irganox 1330.
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Protocol for HPLC-UV Analysis
This protocol describes the quantification of Irganox 1330 in food simulants using High-

Performance Liquid Chromatography with Ultraviolet (UV) detection.

Objective: To quantify the concentration of Irganox 1330 in a treated food simulant sample.

Instrumentation and Materials:

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Irganox 1330 analytical standard.

Mobile phase solvents: Acetonitrile (ACN) and water (HPLC grade).

Sample vials.

Syringe filters (0.45 µm).

Procedure:

Preparation of Standard Solutions:

Prepare a stock solution of Irganox 1330 (e.g., 1000 µg/mL) in a suitable solvent like

acetonitrile.

From the stock solution, prepare a series of calibration standards by serial dilution to cover

the expected concentration range of the migration samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

HPLC Conditions:

Mobile Phase: A gradient of acetonitrile and water is typically used. For example:

Start with 70% Acetonitrile / 30% Water.

Linearly increase to 100% Acetonitrile over 15 minutes.
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Hold at 100% Acetonitrile for 5 minutes.

Return to initial conditions and equilibrate for 5 minutes.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Injection Volume: 20 µL.

UV Detection Wavelength: Approximately 280 nm.

Analysis:

Filter the pre-treated migration samples and standard solutions through a 0.45 µm syringe

filter into HPLC vials.

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

Inject the migration samples.

Identify the Irganox 1330 peak in the sample chromatograms by comparing the retention

time with that of the standard.

Quantify the concentration of Irganox 1330 in the samples using the calibration curve.

Calculation of Specific Migration:

Calculate the specific migration (M) in mg/kg of food simulant using the following formula:

M (mg/kg) = (C * V) / m

Where:

C = Concentration of Irganox 1330 in the food simulant (mg/L)

V = Volume of the food simulant (L)

m = Mass of the food simulant (assumed to be 1 kg for 1 L of aqueous simulants)
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Analytical Workflow for HPLC-UV Quantification
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Caption: Workflow for HPLC-UV Analysis of Irganox 1330.
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Irganox 1330 is a valuable antioxidant for stabilizing polymers used in food contact materials.

Its application is governed by strict regulations to ensure consumer safety. Migration testing is a

critical step in demonstrating compliance with these regulations. The protocols provided herein

offer a framework for conducting these essential tests. While specific migration data for

Irganox 1330 is not abundant in public literature, its high molecular weight and hydrophobicity

suggest that migration is primarily a concern for fatty foods and under high-temperature

conditions. For accurate risk assessment, it is crucial to perform specific migration tests on the

final food contact article under conditions that reflect its intended use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1672081?utm_src=pdf-body
https://www.benchchem.com/product/b1672081?utm_src=pdf-body
https://www.benchchem.com/product/b1672081?utm_src=pdf-custom-synthesis
http://www.polimeros.periodikos.com.br/article/doi/10.1590/0104-1428.20220081
http://www.polimeros.periodikos.com.br/article/doi/10.1590/0104-1428.20220081
https://www.benchchem.com/product/b1672081#application-of-irganox-1330-in-food-contact-materials-and-migration-testing
https://www.benchchem.com/product/b1672081#application-of-irganox-1330-in-food-contact-materials-and-migration-testing
https://www.benchchem.com/product/b1672081#application-of-irganox-1330-in-food-contact-materials-and-migration-testing
https://www.benchchem.com/product/b1672081#application-of-irganox-1330-in-food-contact-materials-and-migration-testing
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672081?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

